2-Amino-6-cyanopyrazine
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Overview
Description
2-Amino-6-cyanopyrazine is an organic compound with the molecular formula C5H4N4 It is a derivative of pyrazine, characterized by the presence of an amino group at the second position and a cyano group at the sixth position on the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-cyanopyrazine typically involves the reaction of pyrazine-2-carboxamide with hydrogen peroxide in the presence of glacial acetic acid. The reaction mixture is heated at approximately 55°C for about 35 hours, followed by cooling and filtration to obtain pyrazine-2-carboxamide 4-oxide. This intermediate is then treated with phosphorus oxychloride in dimethylformamide to yield 2-chloro-6-cyanopyrazine. Finally, the chlorocyanopyrazine is reacted with anhydrous ammonia in dimethyl sulfoxide to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial applications, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-cyanopyrazine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Anhydrous ammonia, dimethyl sulfoxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-cyanopyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Derivatives of this compound have shown potential as anti-tumor and antimycobacterial agents.
Medicine: It is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-6-cyanopyrazine and its derivatives involves interaction with specific molecular targets. For instance, certain derivatives inhibit cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation. The exact pathways and molecular targets may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- 2-Amino-6-chloropyrazine
- 2-Amino-3-cyanopyrazine
- 2-Amino-5-cyanopyrazine
Comparison: 2-Amino-6-cyanopyrazine is unique due to the specific positioning of the amino and cyano groups on the pyrazine ring. This positioning influences its reactivity and the types of derivatives that can be synthesized.
Properties
IUPAC Name |
6-aminopyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-1-4-2-8-3-5(7)9-4/h2-3H,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZVCPCJIMIEQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608803 |
Source
|
Record name | 6-Aminopyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59489-39-3 |
Source
|
Record name | 6-Amino-2-pyrazinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59489-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminopyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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